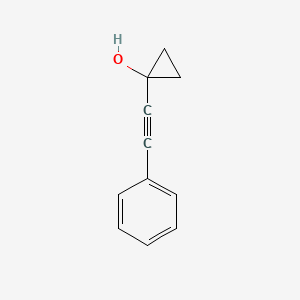
1-(Phenylethynyl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylethynyl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a phenylethynyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Phenylethynyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyclopropanone in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods
These may include the use of organometallic reagents and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Phenylethylcyclopropane.
Substitution: Various substituted cyclopropanols
Aplicaciones Científicas De Investigación
1-(Phenylethynyl)cyclopropanol has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Phenylethynyl)cyclopropanol involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the cyclopropanol moiety can undergo ring-opening reactions under specific conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropane ring.
Cyclopropanone: A highly reactive compound with a carbonyl group in the cyclopropane ring.
Phenylcyclopropane: Lacks the hydroxyl group but contains a phenyl group attached to the cyclopropane ring.
Uniqueness
1-(Phenylethynyl)cyclopropanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group on the cyclopropane ring.
Propiedades
Número CAS |
57951-63-0 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(2-phenylethynyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10O/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-5,12H,8-9H2 |
Clave InChI |
AHBCFDIWEGOLMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


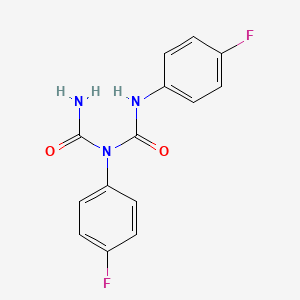

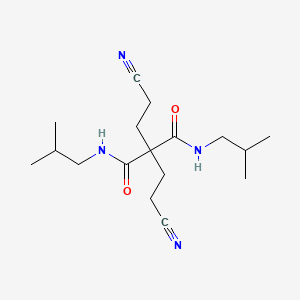
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
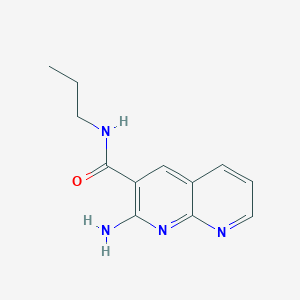

![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
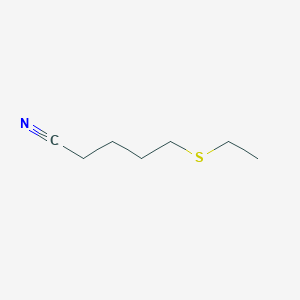
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
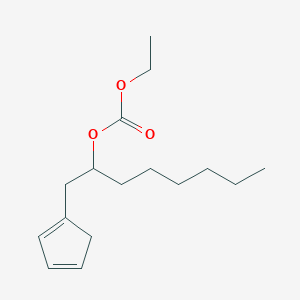
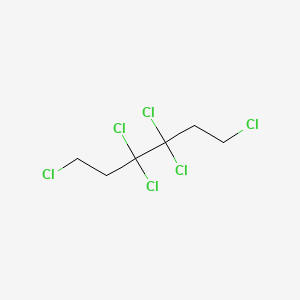
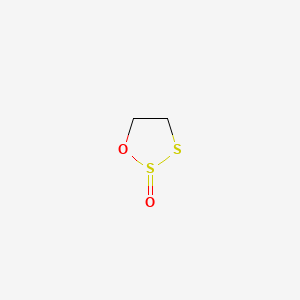
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
